molecular formula C13H13ClN2O2S B2429936 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide CAS No. 326619-14-1

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2429936
CAS RN: 326619-14-1
M. Wt: 296.77
InChI Key: AEAWXZIRGYEFSN-UHFFFAOYSA-N
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Description

5-Amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide or 5-ACPMB, is a synthetic compound that has been used in a variety of scientific and industrial settings. This compound is a derivative of the benzene ring and is used in a variety of applications, ranging from drug development to industrial uses.

Scientific Research Applications

Inhibition of Tumor-Associated Isozyme IX

  • Application: This compound is part of a series of halogenated sulfonamides synthesized for inhibiting the tumor-associated isozyme carbonic anhydrase (CA) IX. Such inhibitors have potential applications as antitumor agents (Ilies et al., 2003).

Synthesis and Antiviral Activity

  • Application: Derivatives of this compound have been synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates potential applications in antiviral research (Chen et al., 2010).

Pro-apoptotic Effects in Cancer Cells

  • Application: Sulfonamide derivatives, including this compound, have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, indicating potential applications in cancer therapy (Cumaoğlu et al., 2015).

Antibacterial Activity

  • Application: Novel sulfonamide derivatives, including this compound, have been synthesized and tested for antibacterial activity, suggesting applications in developing new antibacterial agents (Poręba et al., 2015).

Detection of Sulfonamide Antibiotics in Milk

  • Application: This compound has been involved in developing highly sensitive enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotics in milk, which is crucial for food safety and regulatory compliance (Adrián et al., 2009).

Antitumor Applications

  • Application: Sulfonamide derivatives have been designed and synthesized for potential use as antitumor agents, demonstrating both high activity and low toxicity in preclinical models (Huang et al., 2001).

properties

IUPAC Name

5-amino-N-(2-chlorophenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-6-7-10(15)8-13(9)19(17,18)16-12-5-3-2-4-11(12)14/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAWXZIRGYEFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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